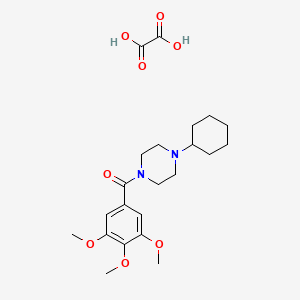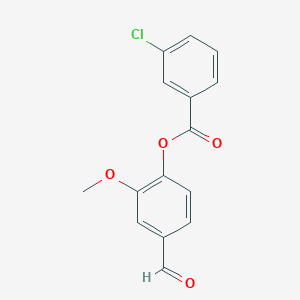![molecular formula C18H25N3O B4979723 8-methoxy-4-methyl-N-[2-(1-piperidinyl)ethyl]-2-quinolinamine](/img/structure/B4979723.png)
8-methoxy-4-methyl-N-[2-(1-piperidinyl)ethyl]-2-quinolinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-methoxy-4-methyl-N-[2-(1-piperidinyl)ethyl]-2-quinolinamine, also known as MEOP or 8-MeO-Piperazine, is a synthetic compound that belongs to the class of piperazine derivatives. It is a psychoactive substance that has been studied for its potential use in scientific research. MEOP is a potent agonist of the serotonin receptor, which is involved in the regulation of mood, cognition, and behavior.
Mechanism of Action
8-methoxy-4-methyl-N-[2-(1-piperidinyl)ethyl]-2-quinolinamine acts as a potent agonist of the serotonin receptor, which is a G protein-coupled receptor that is involved in the regulation of mood, cognition, and behavior. 8-methoxy-4-methyl-N-[2-(1-piperidinyl)ethyl]-2-quinolinamine binds to the serotonin receptor and activates downstream signaling pathways, leading to changes in neuronal activity and behavior.
Biochemical and Physiological Effects:
8-methoxy-4-methyl-N-[2-(1-piperidinyl)ethyl]-2-quinolinamine can induce changes in behavior and brain activity in animal models, which can provide insights into the mechanisms underlying psychiatric disorders such as depression, anxiety, and schizophrenia. 8-methoxy-4-methyl-N-[2-(1-piperidinyl)ethyl]-2-quinolinamine has been shown to increase locomotor activity, induce hyperthermia, and alter the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin.
Advantages and Limitations for Lab Experiments
8-methoxy-4-methyl-N-[2-(1-piperidinyl)ethyl]-2-quinolinamine has several advantages as a research tool, including its potent agonist activity at the serotonin receptor, its ability to induce changes in behavior and brain activity, and its relative ease of synthesis. However, 8-methoxy-4-methyl-N-[2-(1-piperidinyl)ethyl]-2-quinolinamine also has several limitations, including its potential toxicity, its limited solubility in aqueous solutions, and its potential for abuse.
Future Directions
There are several future directions for research on 8-methoxy-4-methyl-N-[2-(1-piperidinyl)ethyl]-2-quinolinamine, including the investigation of its effects on different serotonin receptor subtypes, the development of more selective agonists and antagonists of the serotonin receptor, and the exploration of its potential therapeutic applications in the treatment of psychiatric disorders. Additionally, more studies are needed to determine the optimal dose and route of administration of 8-methoxy-4-methyl-N-[2-(1-piperidinyl)ethyl]-2-quinolinamine, as well as its long-term effects on behavior and brain function.
Synthesis Methods
8-methoxy-4-methyl-N-[2-(1-piperidinyl)ethyl]-2-quinolinamine can be synthesized using a variety of methods, including the reaction of 4-methyl-8-methoxy-quinoline with 1-piperidinyl ethylamine. The synthesis of 8-methoxy-4-methyl-N-[2-(1-piperidinyl)ethyl]-2-quinolinamine has been described in several scientific papers, and the purity and yield of the compound can be improved by optimizing the reaction conditions.
Scientific Research Applications
8-methoxy-4-methyl-N-[2-(1-piperidinyl)ethyl]-2-quinolinamine has been studied for its potential use in scientific research, particularly in the field of neuroscience. 8-methoxy-4-methyl-N-[2-(1-piperidinyl)ethyl]-2-quinolinamine is a potent agonist of the serotonin receptor, which is involved in the regulation of mood, cognition, and behavior. Studies have shown that 8-methoxy-4-methyl-N-[2-(1-piperidinyl)ethyl]-2-quinolinamine can induce changes in behavior and brain activity in animal models, which can provide insights into the mechanisms underlying psychiatric disorders such as depression, anxiety, and schizophrenia.
properties
IUPAC Name |
8-methoxy-4-methyl-N-(2-piperidin-1-ylethyl)quinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O/c1-14-13-17(19-9-12-21-10-4-3-5-11-21)20-18-15(14)7-6-8-16(18)22-2/h6-8,13H,3-5,9-12H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFJLAPGDEBSXEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC=C2OC)NCCN3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[isopropyl(methyl)amino]ethyl benzoate hydrochloride](/img/structure/B4979660.png)
![N~2~-(4-methoxyphenyl)-N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4979661.png)
![N-[1-(4-fluorobenzyl)-4-methyl-1H-pyrazol-5-yl]-2-(1H-1,2,3-triazol-1-yl)acetamide](/img/structure/B4979666.png)
![3-(1,3-benzodioxol-5-yl)-5-[(5-methyl-3-isoxazolyl)carbonyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4979684.png)
![1-[(4-chlorobenzyl)oxy]-3-[(4-chlorobenzyl)thio]-2-propanol](/img/structure/B4979691.png)
![2,6-di-tert-butyl-4-[(2-hydroxyphenyl)(4-morpholinyl)methyl]phenol](/img/structure/B4979696.png)
![N-(3,4-dimethylphenyl)-2-[5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B4979701.png)

![5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4979717.png)
![diethyl 2,2'-[(1,2-dioxo-1,2-ethanediyl)diimino]bis[4-(4-methylphenyl)-3-thiophenecarboxylate]](/img/structure/B4979727.png)
![3-butoxy-N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4979741.png)


![N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methyl-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide trifluoroacetate](/img/structure/B4979760.png)